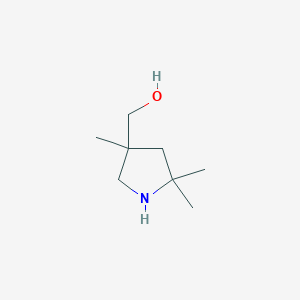
(3,5,5-Trimethylpyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5,5-Trimethylpyrrolidin-3-yl)methanol” is a chemical compound with the CAS Number: 2460750-79-0 . It has a molecular weight of 143.23 . It is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its Inchi Code is "1S/C8H17NO/c1-7(2)4-8(3,6-10)5-9-7/h9-10H,4-6H2,1-3H3" . This indicates that the compound has a pyrrolidine ring with three methyl groups attached to it, and a methanol group attached to one of the carbons in the ring .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Double Reduction of Cyclic Sulfonamides
The double reduction of cyclic sulfonamides has been utilized to synthesize complex molecules such as (4S-Phenylpyrrolidin-2R-yl)methanol. This process involves the reductive ring-opening of cyclic aryl sulfonamides, a method that efficiently constructs molecules incorporating an aryl group into the final compound. This synthesis pathway highlights the use of (3,5,5-Trimethylpyrrolidin-3-yl)methanol derivatives in creating biologically active compounds through strategic intramolecular reactions (Evans, 2007).
Catalytic Processes
Methanol as a Renewable Chemical Feedstock
Methanol, a related compound, serves as a renewable feedstock for the synthesis of higher alcohols through C–C coupling with allenes. This process, facilitated by a homogeneous iridium catalyst, exemplifies methanol's role in forming compounds with all-carbon quaternary centers, highlighting its potential in sustainable chemistry and the synthesis of complex organic compounds (Moran et al., 2011).
Sensing Technologies
Detection of Methanol
The development of a methanol gas sensing technology using Y2O3 multishelled hollow structures demonstrates the application of methanol-related research in environmental monitoring and healthcare. This sensor can detect methanol with high sensitivity and selectivity, proving essential for identifying methanol contamination in various settings (Zheng et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with this compound, including recommendations for handling and storage, first aid measures, and disposal considerations .
Propiedades
IUPAC Name |
(3,5,5-trimethylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)4-8(3,6-10)5-9-7/h9-10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAMZYYRIXMUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)(C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2809610.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2809612.png)
![N-Cyclohexyl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2809614.png)



![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2809623.png)
![4-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2809625.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809626.png)
![4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2809628.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride](/img/structure/B2809629.png)